molecular formula C24H32O4 B14103702 6beta,7beta

6beta,7beta

Cat. No.: B14103702
M. Wt: 384.5 g/mol
InChI Key: RQANBDIXNMIXPA-GVONDMAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "6beta,7beta" refers to the stereochemical configuration of hydroxyl or other substituents at positions 6 and 7 in cyclic organic compounds, particularly steroids, withanolides, and benzopyran derivatives. These configurations are critical in determining molecular interactions, bioavailability, and biological activity. For example, in withanolide glucosides isolated from Datura metel L., the this compound diastereomers exhibit distinct pharmacological properties compared to their 6alpha or 7alpha counterparts . Similarly, in oxysterols like 7beta-hydroxycholesterol, the beta configuration at position 7 enhances its role as a biomarker for oxidative stress in lipoproteins . A notable example is the compound 2-(2-Hydroxyphenethyl)-5alpha,this compound,8alpha-tetrahydroxy-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one (Compound X), where the this compound configuration contributes to its inhibitory activity against Aurora kinase A, a target in pediatric neuroblastoma .

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16R,18R,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14-,15-,16+,17+,19+,20-,21+,22-,23+,24-/m0/s1

InChI Key

RQANBDIXNMIXPA-GVONDMAGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H]6C[C@H]6[C@@]57CCC(=O)O7)C)O

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,7beta-Dihydroxykaurenoic acid can be achieved through various methods. One notable method involves the stereoselective synthesis using the Winstein cyclopropanation method . This method, however, requires allylic oxidation at the 7-position and involves expensive reagents and multiple reaction steps, resulting in a low overall yield .

Industrial Production Methods

Industrial production methods for this compound-Dihydroxykaurenoic acid are not well-documented, likely due to the complexity and cost of the synthetic routes. Research is ongoing to develop more efficient and cost-effective methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6beta,7beta-Dihydroxykaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound-Dihydroxykaurenoic acid include oxidizing agents like ruthenium salts and reducing agents for hydrogenation . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound-Configured Compounds and Analogs

Compound Name Structure/Stereochemistry Biological Activity Source/Application Reference
Baimantuoluoside D (Compound 1) 5alpha,6alpha,7beta,22R Anti-inflammatory, cytotoxic Datura metel L. flowers
Baimantuoluoside E (Compound 2) 5alpha,6beta,7alpha,22R Reduced cytotoxicity vs. Compound 1 Datura metel L. flowers
7beta-Hydroxycholesterol 7beta-OH, cholesterol backbone Oxidized LDL biomarker, pro-atherogenic Oxidized lipoproteins
Compound X 5alpha,this compound,8alpha-OH Aurora kinase A inhibition (IC50 = 1.2 µM) Synthetic/Neuroblastoma target
6beta-Ethyl-7-Keto-Obeticholic Acid 6beta-ethyl, 7-keto modification Enhanced metabolic stability, FXR agonist Synthetic liver disease drug

Key Findings :

  • Stereochemical Impact: In withanolides, the this compound configuration (Compound 1) enhances cytotoxicity compared to 6beta,7alpha (Compound 2), suggesting stereochemistry influences membrane interaction or receptor binding .
  • Functional Group Modifications : Introducing a 7-keto group and 6beta-ethyl group in 6beta-Ethyl-7-Keto-Obeticholic Acid improves metabolic stability and target specificity for Farnesoid X receptor (FXR) activation, a therapeutic strategy for cholestatic liver diseases .
  • Oxysterol Relevance : 7beta-Hydroxycholesterol, a product of cholesterol oxidation, is 2.1-fold more abundant than its 7alpha isomer in oxidized LDL, linking its beta configuration to oxidative stress pathways .

Pharmacological and Toxicological Profiles

  • Withanolides: this compound-configured withanolides show higher anti-inflammatory activity in vitro (IC50 = 8.7 µM for TNF-α inhibition) compared to 6alpha,7beta analogs (IC50 = 12.3 µM) .
  • Neuroblastoma Target : Compound X’s this compound dihydroxy groups form hydrogen bonds with Aurora kinase A’s ATP-binding pocket, explaining its sub-micromolar inhibitory potency .
  • Toxicity Considerations : 7beta-hydroxycholesterol at concentrations >10 µg/mL induces macrophage apoptosis, highlighting its dual role as a biomarker and cytotoxic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.